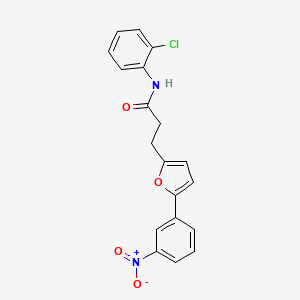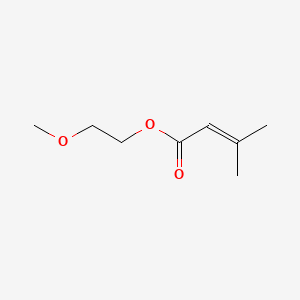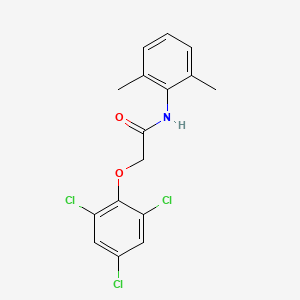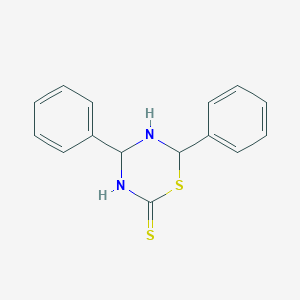
10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.315 g/mol . This compound is part of the dibenzo cycloheptene family and is known for its unique structural properties, which include two methoxy groups and a cycloheptenone ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often require refluxing the mixture in an organic solvent such as toluene or xylene for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-ol: Similar structure but with a hydroxyl group instead of a ketone.
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Lacks the methoxy groups present in 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can influence its reactivity and biological activity. These groups can enhance the compound’s solubility and facilitate its interaction with biological targets .
Properties
CAS No. |
34283-90-4 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5,6-dimethoxytricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-12-8-7-11-5-3-4-6-13(11)17(18)14(12)10-16(15)20-2/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
KSQIMFVSAZPMNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)

![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)

![N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline](/img/structure/B11960517.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)

![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)

![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)
